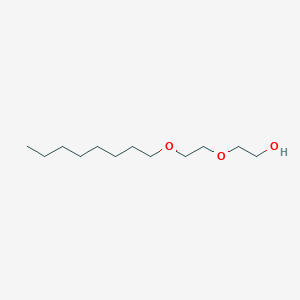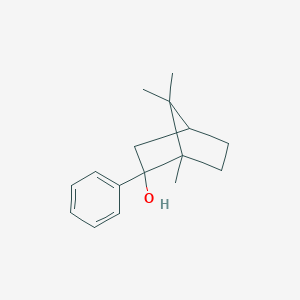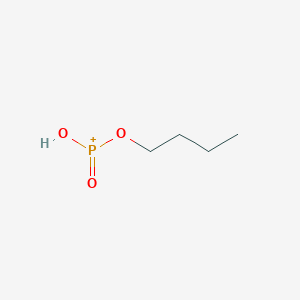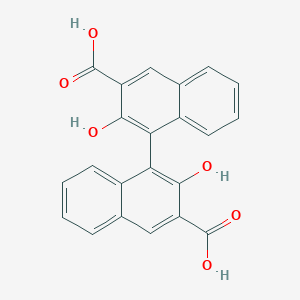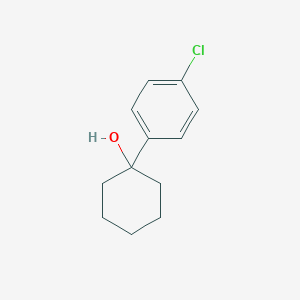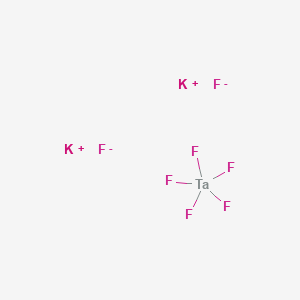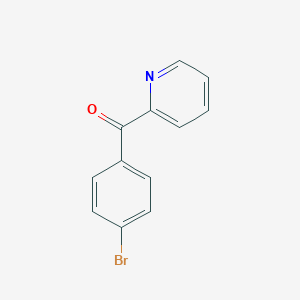
(4-Bromophenyl)-2-pyridyl ketone
説明
(4-Bromophenyl)-2-pyridyl ketone, also known as 4-bromo-2-pyridone, is a synthetic organic compound with a molecular formula of C8H6BrNO. It is a colorless solid with a molar mass of 197.05 g/mol and a melting point of 117-118°C. 4-bromo-2-pyridone is widely used in scientific research as a reagent, an intermediate in organic synthesis, and as a component of various pharmaceuticals.
科学的研究の応用
Catalytic Applications
One prominent application of substituted aryl-pyridyl ketones, akin to (4-Bromophenyl)-2-pyridyl ketone, is in catalysis. For example, ruthenium-catalyzed enantioselective hydrogenation of aryl-pyridyl ketones has been shown to achieve high enantiomeric excesses. Such processes are crucial for producing chiral intermediates for pharmaceuticals, including histamine H(1) antagonists. This demonstrates the compound's relevance in asymmetric synthesis and drug development (Tao et al., 2012).
Material Synthesis
Aryl-pyridyl ketones are also integral in the synthesis of complex molecules and materials. The practical and rapid construction of a 2-pyridyl ketone library in continuous flow highlights its application in generating bioactive molecules and natural products. This methodology allows for the efficient and environmentally friendly synthesis of compounds with potential applications in drug discovery and material science (Sun et al., 2020).
Magnetic Materials
The compound finds applications in the development of high-spin molecules and magnetic materials. For instance, the substitution of mu 4-OH- by eta 1,mu 4-N3- in a nonanuclear nickel(II) cage increases the ground-state spin value, highlighting its potential in creating novel magnetic materials with specific properties (Papaefstathiou et al., 2001).
Fluorescence Studies
This compound derivatives are used in fluorescence studies as well. The synthesis and crystal structure analysis of related compounds have shown that they possess significant fluorescent properties, which can be enhanced in certain conditions. This opens up avenues for their use in sensors, imaging agents, and other applications requiring fluorescent materials (Chang–you, 2012).
Pharmaceutical Intermediates
Moreover, the structural modification and reactivity of aryl-pyridyl ketones enable the synthesis of pharmaceutical intermediates. Ruthenium-catalyzed meta-C-H bond alkylation of aryl 2-pyridyl ketones, for instance, provides a strategy for modifying the molecular structure to produce functional molecules, underlining the compound's utility in organic synthesis and drug development (Li et al., 2019).
Safety and Hazards
特性
IUPAC Name |
(4-bromophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIMFAYIBRLNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171587 | |
| Record name | (4-Bromophenyl)-2-pyridyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18453-32-2 | |
| Record name | (4-Bromophenyl)-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18453-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)-2-pyridyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018453322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Bromophenyl)-2-pyridyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromophenyl)-2-pyridyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-Bromobenzoyl)pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T53SH5XEJ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)

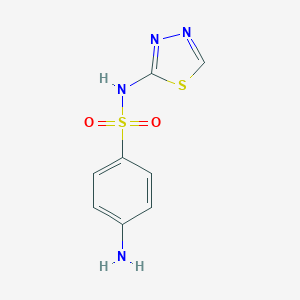



![2,3-Dimethylbenzo[e]benzimidazole](/img/structure/B96700.png)
